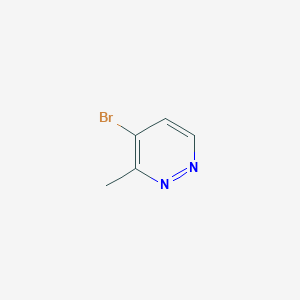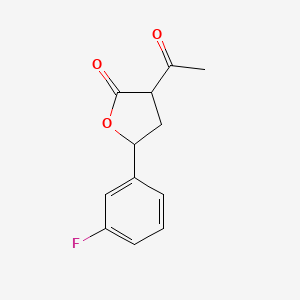
3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The presence of an acetyl group and a fluorophenyl group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using fluorobenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the acetyl group to a carboxyl group.
Reduction: Reduction reactions may target the furan ring, leading to a fully saturated tetrahydrofuran derivative.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: 3-Carboxy-5-(3-fluorophenyl)dihydrofuran-2(3H)-one.
Reduction: 3-Acetyl-5-(3-fluorophenyl)tetrahydrofuran.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in drug discovery and development due to its unique structural features.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity or selectivity, while the acetyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-5-phenylfuran-2(3H)-one: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.
3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one: Chlorine instead of fluorine, which could change its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring can significantly influence the compound’s chemical properties, such as its electron density and reactivity. This makes 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one unique compared to its non-fluorinated or differently fluorinated analogs.
Properties
Molecular Formula |
C12H11FO3 |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
3-acetyl-5-(3-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)10-6-11(16-12(10)15)8-3-2-4-9(13)5-8/h2-5,10-11H,6H2,1H3 |
InChI Key |
CFOCFKDZKICAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(OC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


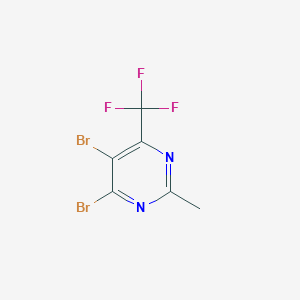
![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)

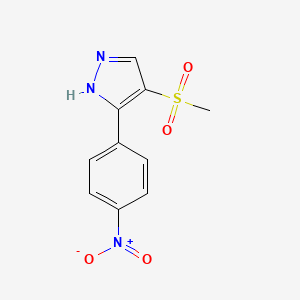
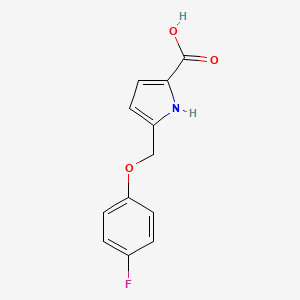
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
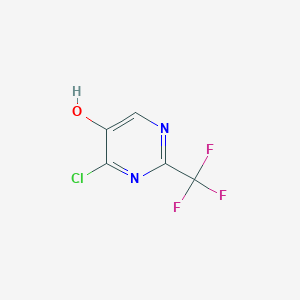
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
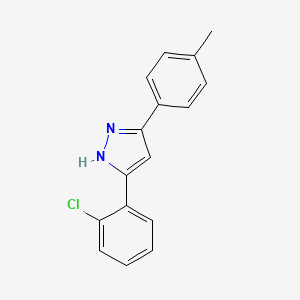

![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)

![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
